molecular formula C10H16O2 B14704978 Adamantane-2,6-diol

Adamantane-2,6-diol

Cat. No.: B14704978
M. Wt: 168.23 g/mol
InChI Key: MJHGVORZDBZFTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantane-2,6-diol typically involves the functionalization of adamantane. One common method is the hydroxylation of adamantane using oxidizing agents such as osmium tetroxide or potassium permanganate . Another approach involves the radical functionalization of adamantane derivatives, which can be achieved under mild conditions using photochemical or metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound often relies on the large-scale hydroxylation of adamantane. This process can be optimized by using catalysts and specific reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Adamantane-2,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adamantane-2,6-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of adamantane-2,6-diol involves its interaction with various molecular targets and pathways. In drug design, the hydroxyl groups can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity. The unique structure of this compound also allows it to interact with hydrophobic pockets in proteins, making it a valuable scaffold for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adamantane-2,6-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its chiral nature and ability to form hydrogen bonds make it particularly valuable in drug design and material science .

Properties

IUPAC Name

adamantane-2,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHGVORZDBZFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2O)CC1C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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